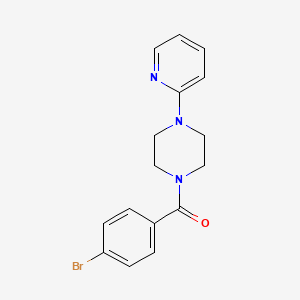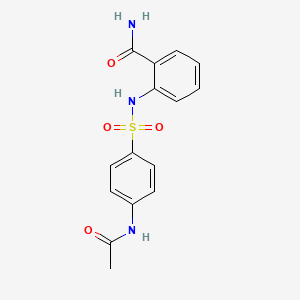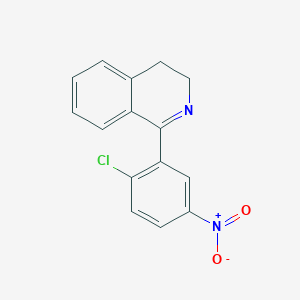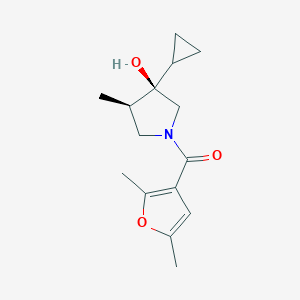![molecular formula C17H19NO2S B5535293 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide](/img/structure/B5535293.png)
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C16H17NO2S. This compound is known for its unique structural features, which include a methoxy group, a methylphenyl group, and a methylsulfanyl group attached to a benzamide core .
Preparation Methods
The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Chemical Reactions Analysis
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-methoxy-N-[(4-methylphenyl)methyl]-4-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(4-methylbenzyl)benzamide: This compound shares a similar benzamide core but lacks the methylsulfanyl group, which may result in different chemical and biological properties.
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-4-6-13(7-5-12)11-18-17(19)15-9-8-14(21-3)10-16(15)20-2/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNFYXJAPETIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5535219.png)
![ethyl 3-{[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5535236.png)
![6-{[2-(4-fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5535242.png)

![[(3R*,4R*)-1-{3-[(dimethylamino)methyl]benzyl}-4-(pyrrolidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5535255.png)
![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methylindole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)

![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)
![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)
![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE](/img/structure/B5535322.png)
